![molecular formula C11H6ClN3 B1598306 6-Chloro-[2,3']bipyridinyl-5-carbonitrile CAS No. 63219-04-5](/img/structure/B1598306.png)
6-Chloro-[2,3']bipyridinyl-5-carbonitrile
Overview
Description
6-Chloro-[2,3’]bipyridinyl-5-carbonitrile is a chemical compound with the CAS Number: 63219-04-5 . It has a molecular weight of 215.64 and its IUPAC name is 6-chloro-2,3’-bipyridine-5-carbonitrile . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for 6-Chloro-[2,3’]bipyridinyl-5-carbonitrile is 1S/C11H6ClN3/c12-11-8(6-13)3-4-10(15-11)9-2-1-5-14-7-9/h1-5,7H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.64 . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic Protocols and Spectroscopic Analysis: Studies have focused on the synthesis and structural elucidation of pyridine derivatives, including chloro- and nitropyridine carbonitriles. These compounds were synthesized using novel protocols, and their structures were characterized by X-ray diffraction, IR, NMR, and electronic spectroscopy. The optical properties of these compounds were investigated using UV–vis absorption and fluorescence spectroscopy, revealing specific absorption and emission characteristics influenced by solvent interactions (Jukić et al., 2010).
Applications in Material Science and Catalysis
- Optoelectronic and Photovoltaic Applications: Certain derivatives of pyridine carbonitriles have been explored for their optoelectronic and photovoltaic properties. The synthesis of pyrazolopyridine derivatives using ultrasonic irradiation demonstrated their potential as corrosion inhibitors for mild steel in acidic conditions, indicating their applicability in material preservation and electrochemical devices (Dandia et al., 2013).
Biological Activities and Potential Therapeutic Applications
- Antimicrobial and Cytotoxic Activities: The antimicrobial and cytotoxic activities of novel substituted bipyridine carbonitriles were evaluated. Some compounds showed excellent activities against Gram-positive bacteria and fungi, and potent cytotoxic activities against human tumor liver cancer cell lines, suggesting their potential as antimicrobial agents and in cancer therapy (Hussein et al., 2015).
Molecular Modeling and Drug Design
- Molecular Docking Studies: Several pyridine and fused pyridine derivatives were synthesized and subjected to molecular docking screenings towards target proteins. These studies revealed moderate to good binding energies, indicating the potential of these compounds in drug design and as antimicrobial and antioxidant agents (Flefel et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-pyridin-3-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-11-8(6-13)3-4-10(15-11)9-2-1-5-14-7-9/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBMVHJVENJEOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404859 | |
Record name | 6-Chloro[2,3'-bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-[2,3']bipyridinyl-5-carbonitrile | |
CAS RN |
63219-04-5 | |
Record name | 6-Chloro[2,3′-bipyridine]-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63219-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro[2,3'-bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-[2,3']bipyridinyl-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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